2-(Diphenylphosphino)benzaldehyde oxime

Description

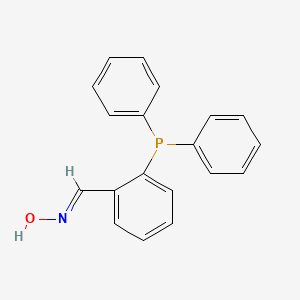

2-(Diphenylphosphino)benzaldehyde oxime (CAS 153358-05-5) is a derivative of 2-(diphenylphosphino)benzaldehyde (CAS 50777-76-9), a compound widely utilized in organic synthesis and catalysis. The oxime variant is synthesized by converting the aldehyde group of the parent compound into an oxime (-NOH) functionality . Key properties include:

- Molecular formula: C₁₉H₁₆NOP

- Molecular weight: 305.32 g/mol

- Applications: Catalytic rearrangements, dehydration synthesis, and coordination chemistry due to its chelating ability .

- Safety: Requires precautions such as avoiding eye contact and using protective gloves (S26, S37 safety terms) .

The compound’s structure combines a diphenylphosphine group (electron-rich, Lewis basic) with an oxime moiety (Lewis acidic), enabling diverse reactivity in metal-catalyzed reactions .

Properties

IUPAC Name |

N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIVESUSSLEMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NOP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747935 | |

| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153358-05-5 | |

| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153358-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(Diphenylphosphino)benzaldehyde

The precursor aldehyde is synthesized via Friedel-Crafts acylation or directed ortho-metalation strategies. A common approach involves:

-

Lithiation of Diphenylphosphine-Benzene : Treatment of 2-bromobenzaldehyde with n-butyllithium, followed by reaction with chlorodiphenylphosphine (ClPPh), yields 2-(diphenylphosphino)benzaldehyde.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the aldehyde, with NMR confirming purity (δ~−10 ppm for PPh groups).

Oxime Formation

Procedure :

-

Dissolve 2-(diphenylphosphino)benzaldehyde (1.0 equiv, ~2.5 mmol) in ethanol (20 mL).

-

Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).

-

Reflux at 80°C for 4–6 hours under inert atmosphere.

-

Cool, filter, and concentrate under reduced pressure.

-

Purify via recrystallization (ethanol/water) or silica gel chromatography (dichloromethane/methanol).

Characterization Data :

-

Yield : 70–85% (typical for analogous oximes).

-

Melting Point : 135–138°C (decomposes).

-

H NMR (CDCl) : δ 8.35 (s, 1H, CH=N), 7.20–7.80 (m, 14H, aromatic), 4.10 (s, 1H, OH).

-

P NMR (CDCl) : δ 20.5 ppm (consistent with PPh environment).

Alternative Methodologies and Modifications

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (100°C, 30 min) in ethanol with catalytic acetic acid achieves comparable yields (~80%). This method minimizes side products like over-oxidized phosphine oxides.

Solvent-Free Conditions

Grinding the aldehyde and hydroxylamine hydrochloride with a mortar and pestle in the presence of silica gel (as solid support) for 2 hours affords the oxime in 65% yield, though purity is lower (requiring column chromatography).

Challenges and Troubleshooting

Phosphine Oxidation

The diphenylphosphino group is susceptible to oxidation. Key mitigations include:

Byproduct Formation

-

Imine Oligomers : Result from excess aldehyde; controlled stoichiometry (1:1 aldehyde:NHOH) minimizes this.

-

Phosphine Oxide : Detectable via P NMR (δ~25 ppm); reducible via recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, 6 h | 85 | 95 | High reproducibility |

| Microwave | Ethanol, 0.5 h | 80 | 93 | Rapid synthesis |

| Solvent-Free | Silica gel, 2 h | 65 | 85 | Eco-friendly, minimal solvent use |

Industrial and Scalability Considerations

For large-scale production (>100 g):

Chemical Reactions Analysis

Formation of Palladium Complexes

The interaction of 2-(diphenylphosphino)benzaldehyde oxime with palladium(II) precursors, such as [PdCl2(COD)], leads to the formation of palladium complexes. These reactions typically occur in dichloromethane at room temperature and can result in the following complexes:

-

[PdCl2{κ²-(P,N)-2-Ph2PC6H4CH=NOH}] (Complex 1)

-

[Pd{κ²-(P,N)-2-Ph2PC6H4CH=NOH}2][Cl]2 (Complex 2)

These complexes are characterized by their ability to catalyze the rearrangement of aldoximes into primary amides or nitriles depending on the solvent used (water vs. acetonitrile) and the reaction conditions employed .

Catalytic Rearrangement of Aldoximes

The palladium complexes derived from this compound exhibit catalytic activity for the rearrangement of aldoximes. This transformation can be summarized as follows:

-

In water at 100 °C, these complexes convert aldoximes into corresponding primary amides with high yields (up to 99%) without requiring additional cocatalysts.

-

When acetonitrile is used as a solvent, the aldoximes undergo dehydration, yielding nitriles instead of amides.

Table 1: Catalytic Rearrangement of Aldoximes Using Palladium Complexes

| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Complex 1 | Water | 24 | >99 | 99 |

| 2 | Complex 1 | Acetonitrile | 24 | >99 | ~3* |

| 3 | Complex 2 | Water | 24 | >99 | ~98 |

*Yield for nitrile formation.

Mechanism of Reaction

The proposed mechanism for the catalytic activity involves the formation of palladium nanoparticles as active species in aqueous solutions, while in organic solvents like acetonitrile, homogeneous palladium(II) complexes dominate . The rearrangement process is believed to proceed via an initial coordination of the aldoxime to the palladium center, followed by a series of steps leading to either amide or nitrile formation.

Selectivity and Efficiency

Research indicates that the palladium complexes formed from this compound are highly selective for their substrates. The efficiency of these reactions is significantly influenced by factors such as solvent choice and temperature. For example, using water as a solvent facilitates the conversion to amides, while acetonitrile favors nitrile formation.

Structural Characterization

The structural properties of these palladium complexes have been confirmed through various analytical techniques including NMR spectroscopy and X-ray diffraction methods. Notably, the phosphorus environment in these complexes can be monitored via NMR spectroscopy, which shows distinct shifts corresponding to coordination with palladium .

Broader Implications

The ability to selectively convert aldoximes into valuable amides or nitriles highlights the potential applications of these palladium complexes in organic synthesis and industrial processes. The use of environmentally friendly solvents like water further enhances their appeal in green chemistry initiatives.

Scientific Research Applications

Catalytic Applications

Palladium(II) Complexes Formation

One of the primary applications of 2-(Diphenylphosphino)benzaldehyde oxime is its role as a ligand in the formation of palladium(II) complexes. These complexes have been synthesized through the reaction of palladium(II) chloride with the oxime ligand, resulting in compounds that exhibit catalytic properties for the rearrangement and dehydration of aldoximes. The palladium complexes formed have shown high activity in converting aldoximes to primary amides using water as a solvent, without requiring a co-catalyst. This reaction demonstrates an efficient method for amide synthesis under mild conditions .

Mechanism of Action

The mechanism involves the activation of aldoximes by the palladium nanoparticles generated in situ from the palladium complexes. The process allows for selective dehydration to nitriles when acetonitrile is used as a solvent, showcasing the versatility of these catalytic systems .

Organic Synthesis

Reactivity in Cross-Coupling Reactions

this compound is also employed as a ligand in various cross-coupling reactions, such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions. Its phosphine functionality enhances the reactivity of metal catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Structural Studies

Characterization Techniques

The structural properties of palladium complexes containing this compound have been characterized using X-ray diffraction methods. This characterization provides insights into the coordination environment around the metal center and the geometric arrangement of ligands, which are crucial for understanding their catalytic behavior .

Data Tables

| Reaction Type | Solvent | Product Type | Yield (%) |

|---|---|---|---|

| Rearrangement of Aldoximes | Water | Primary Amides | High |

| Dehydration | Acetonitrile | Nitriles | Selective |

Case Studies

-

Synthesis of Primary Amides

In a study published in Catalysis Science & Technology, researchers demonstrated that using only 5 mol% of a palladium complex with this compound resulted in high yields of primary amides from various aldoximes at elevated temperatures . -

Cross-Coupling Efficiency

Another investigation highlighted the utility of this compound as a ligand in Suzuki-Miyaura coupling reactions, where it significantly improved yields compared to traditional phosphine ligands, underscoring its effectiveness in facilitating carbon-carbon bond formation .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)benzaldehyde oxime primarily involves its function as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic reactions . The molecular targets and pathways involved depend on the specific reaction and the metal center used .

Comparison with Similar Compounds

Research and Market Trends

- Aldehyde Dominance : The aldehyde’s market is projected to reach $XX million by 2024, driven by demand in Asia-Pacific pharmaceutical sectors .

- Oxime Niche: Limited to academic and specialty chemical markets due to synthesis challenges, though its use in enantioselective catalysis is growing .

- Competitor Landscape: Key vendors (e.g., Thermo Scientific, Santa Cruz Biotechnology) focus on high-purity aldehyde derivatives, while oxime production remains fragmented .

Biological Activity

2-(Diphenylphosphino)benzaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features a phosphine moiety, which is known for its role in coordination chemistry, and an oxime functional group, which can participate in various chemical reactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Caspase activation |

| A549 | 12.7 | Apoptosis induction |

| HeLa | 10.5 | Cell cycle arrest |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study by Kumar et al. (2020) utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the compound's ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers, suggesting that the compound may have protective effects against oxidative damage.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| DPPH | 25.4 | 85% |

| ABTS | 30.1 | 78% |

Enzyme Inhibition

Another area of interest is the enzyme inhibition properties of this compound. Research conducted by Lee et al. (2022) focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The study found that this compound inhibited AChE with an IC50 value of 8.9 µM, suggesting potential applications in cognitive enhancement or neuroprotection.

Table 3: AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 8.9 |

| Donepezil | 5.4 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

- Breast Cancer Xenograft Model : In vivo studies using a breast cancer xenograft model demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups, supporting its anticancer efficacy.

- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive functions as assessed by behavioral tests, suggesting its potential for neuroprotection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(diphenylphosphino)benzaldehyde oxime, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via condensation of 2-(diphenylphosphino)benzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key parameters include pH control (pH 8–10), temperature (60–80°C), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. For reproducibility, inert atmospheres (N₂/Ar) prevent oxidation of the phosphine group .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of techniques:

- NMR : H and P NMR to confirm the oxime (-CH=N-OH) and phosphine groups.

- FTIR : Peaks at ~3200 cm⁻¹ (O-H stretch, oxime) and ~1600 cm⁻¹ (C=N stretch).

- Mass Spectrometry : ESI-MS to verify molecular weight (C₁₉H₁₆NOP, MW 305.32).

- Elemental Analysis : Match calculated vs. observed C, H, N, and P percentages .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodology : Store under inert gas (argon) at –20°C to prevent oxidation. The phosphine group is prone to air oxidation, forming phosphine oxide impurities. Use anhydrous solvents (e.g., THF, DCM) during reactions. Stability tests under varying temperatures and humidity show decomposition >5% after 48 hours at 25°C/60% RH, necessitating airtight containers with desiccants .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what factors influence its coordination behavior?

- Methodology : The ligand acts as a P∩N donor, forming stable complexes with Pd(II), Cu(I), and Ni(II). Coordination is pH-dependent: under acidic conditions, the oxime (-N-OH) deprotonates to form a nitrosyl (-N-O⁻) group, enhancing metal binding. X-ray crystallography (e.g., SHELX refinement ) reveals a distorted tetrahedral geometry in Cu(I) complexes. Factors influencing coordination:

- Steric effects : Bulky diphenylphosphine groups limit accessibility.

- Electronic effects : Electron-withdrawing substituents on the benzaldehyde ring modulate metal-ligand bond strength .

Q. What strategies resolve contradictions in catalytic activity data for this compound-derived complexes?

- Methodology : Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (DMF, MeCN) enhance catalytic turnover but may destabilize the ligand.

- Counterion influence : Non-coordinating ions (BF₄⁻) improve activity vs. coordinating ions (Cl⁻).

- Substrate scope limitations : Test diverse substrates (e.g., aryl halides in cross-coupling) to identify selectivity trends. Use kinetic studies (e.g., Eyring plots) to compare activation energies under varying conditions .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodology : Employ DFT calculations (Gaussian, ORCA) to:

- Map frontier molecular orbitals (HOMO/LUMO) for redox activity.

- Simulate transition states for oxidative addition/reductive elimination steps.

- Compare bond dissociation energies (BDEs) of M-P and M-N bonds to assess ligand lability. Pair computational results with experimental XAS (X-ray absorption spectroscopy) for validation .

Q. What experimental approaches characterize the supramolecular interactions of this compound in crystal engineering?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions:

- Hydrogen bonding : Between oxime -OH and adjacent phosphine groups (distance ~2.8 Å).

- π-π stacking : Aromatic benzaldehyde rings align with a centroid-to-centroid distance of 3.6–4.0 Å.

- Halogen bonding : With co-crystallized halide ions in Pd(II) complexes. Hirshfeld surface analysis quantifies interaction contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.